(1-Benzyl-piperidin-3-yl)-isopropyl-amine
CAS No.:
Cat. No.: VC13390845
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2 |
|---|---|
| Molecular Weight | 232.36 g/mol |
| IUPAC Name | 1-benzyl-N-propan-2-ylpiperidin-3-amine |
| Standard InChI | InChI=1S/C15H24N2/c1-13(2)16-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3 |
| Standard InChI Key | UIHFTSDNSTYZAH-UHFFFAOYSA-N |
| SMILES | CC(C)NC1CCCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)NC1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-(1-benzylpiperidin-3-yl)-N-isopropylamine. Its molecular formula is C<sub>15</sub>H<sub>24</sub>N<sub>2</sub>, with a molecular weight of 232.36 g/mol. The structure comprises a six-membered piperidine ring substituted at the nitrogen atom by a benzyl group (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>) and at the third carbon by an isopropylamine group [(CH(CH<sub>3</sub>)<sub>2</sub>)NH<sub>2</sub>].
Stereochemical Considerations
Piperidine derivatives often exhibit chirality depending on substituent positions. For example, the patent EP1609781B1 highlights methods for resolving enantiomers of structurally similar compounds like (1-benzyl-4-methylpiperidin-3-yl)-methylamine using chiral salt formation. If (1-benzyl-piperidin-3-yl)-isopropyl-amine contains stereocenters, analogous resolution techniques involving tartaric acid or camphorsulfonic acid could apply .
Synthesis and Manufacturing Routes
Key Synthetic Strategies
The synthesis of (1-benzyl-piperidin-3-yl)-isopropyl-amine can be inferred from methods used for related piperidine amines. A plausible route involves:
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Formation of the Piperidine Core: Starting from gamma-butyrolactam or 3-pyridone, as described in CN105622444A , via aminolysis or catalytic hydrogenation.
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N-Benzylation: Introducing the benzyl group using benzyl bromide or chloride under alkaline conditions .
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Introduction of the Isopropylamine Group: This could involve reductive amination of a ketone intermediate (e.g., 1-benzyl-3-piperidone) with isopropylamine, followed by reduction using sodium borohydride or hydrogenation .
Table 1: Comparison of Synthetic Routes for Related Piperidine Derivatives
Process Optimization
The patent CN105622444A emphasizes cost-effective methods, such as avoiding noble metal catalysts (e.g., platinum dioxide) in favor of sodium borohydride for reductions. For the target compound, optimizing reaction temperatures (e.g., 25–28°C for intermediate steps ) and solvent selection (e.g., acetonitrile or tetrahydrofuran) could enhance yields.
Physicochemical Properties
Experimental and Predicted Data
While direct data for (1-benzyl-piperidin-3-yl)-isopropyl-amine are unavailable, properties can be extrapolated from 1-benzyl-3-piperidinamine :
Table 2: Physicochemical Properties Comparison
The addition of the isopropyl group likely increases hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability.
Pharmacological and Industrial Applications
Biological Activity
Piperidine derivatives are prominent in drug discovery due to their ability to modulate neurological and immunological targets. For instance, EP1609781B1 describes analogous compounds as protein kinase inhibitors (e.g., JAK3), suggesting potential immunosuppressive applications. The isopropylamine moiety may enhance binding affinity to amine receptors or enzymes.
Industrial Uses
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Pharmaceutical Intermediates: Used in synthesizing antiretroviral or anticancer agents.
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Catalysts: Tertiary amines often serve as catalysts in organic reactions like Henry or Mannich reactions.
Analytical Characterization
Quality Control Methods
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HPLC: For purity assessment, using C18 columns and UV detection at 254 nm .
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NMR Spectroscopy: <sup>1</sup>H NMR (CDCl<sub>3</sub>) would show characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm).
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Mass Spectrometry: ESI-MS expected to display [M+H]<sup>+</sup> at m/z 233.
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